4-Chlorohexanoyl Chloride
CAS No.: 99585-00-9
Cat. No.: VC2880600
Molecular Formula: C6H10Cl2O
Molecular Weight: 169.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99585-00-9 |
---|---|
Molecular Formula | C6H10Cl2O |
Molecular Weight | 169.05 g/mol |
IUPAC Name | 4-chlorohexanoyl chloride |
Standard InChI | InChI=1S/C6H10Cl2O/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3 |
Standard InChI Key | NLMAMSOFICKDPA-UHFFFAOYSA-N |
SMILES | CCC(CCC(=O)Cl)Cl |
Canonical SMILES | CCC(CCC(=O)Cl)Cl |
Introduction
Chemical Structure and Identification
4-Chlorohexanoyl chloride (C₆H₁₀Cl₂O) is structurally defined by a six-carbon chain with an acyl chloride group at one end and a chlorine atom at the fourth carbon position. This unique arrangement contributes to its distinctive chemical behavior and applications.
Structural Information
4-Chlorohexanoyl chloride contains two key reactive sites: the highly reactive acyl chloride group and the chlorine substitution at the C-4 position. The compound's structural identifiers include:
The molecular weight of 4-chlorohexanoyl chloride is approximately 169.05 g/mol, which influences its physical properties and reaction characteristics.
Spectroscopic and Analytical Data
Mass spectrometry data for 4-chlorohexanoyl chloride reveals several characteristic adducts and their corresponding predicted collision cross-sections:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 169.01814 | 131.0 |
[M+Na]⁺ | 191.00008 | 142.8 |
[M+NH₄]⁺ | 186.04468 | 139.6 |
[M+K]⁺ | 206.97402 | 136.5 |
[M-H]⁻ | 167.00358 | 130.4 |
[M+Na-2H]⁻ | 188.98553 | 135.2 |
[M]⁺ | 168.01031 | 133.0 |
[M]⁻ | 168.01141 | 133.0 |
Table 1: Mass spectrometry data for 4-chlorohexanoyl chloride showing predicted collision cross sections for various adducts
Physical and Chemical Properties
Physical Properties
Based on its molecular structure and comparison with similar compounds, 4-chlorohexanoyl chloride is expected to be a colorless to pale yellow liquid at room temperature with a pungent, irritating odor typical of acyl chlorides. The compound is moisture-sensitive and should be stored under anhydrous conditions.
Chemical Reactivity
As an acyl chloride, 4-chlorohexanoyl chloride exhibits high reactivity, particularly toward nucleophiles. The carbonyl carbon is electrophilic and readily undergoes nucleophilic acyl substitution reactions. Key reactions include:
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Hydrolysis: Reacts with water to form 4-chlorohexanoic acid and HCl
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Alcoholysis: Reacts with alcohols to yield 4-chlorohexanoate esters
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Aminolysis: Forms 4-chlorohexanamides when reacted with amines
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Friedel-Crafts acylation: Can function as an acylating agent in electrophilic aromatic substitution
The chlorine atom at the C-4 position provides a secondary reactive site that can undergo nucleophilic substitution reactions, expanding the compound's synthetic utility.
Synthesis Methods
Industrial Production
The industrial synthesis of 4-chlorohexanoyl chloride typically employs methods similar to those used for related chlorocarboxylic acid chlorides. A prominent method involves the reaction of appropriate lactones with phosgene in the presence of catalytic quaternary ammonium salts, as described in US Patent 4764309A .
The general reaction scheme involves:
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Treatment of a suitable lactone with phosgene (COCl₂)
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Catalysis using quaternary ammonium salts such as trimethylbenzylammonium chloride or N,N-dimethylpiperidinium chloride
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Reaction temperatures between 60°C and 200°C, preferably 90°C to 180°C
This method has demonstrated yields of up to 88 mol% for analogous compounds , making it industrially viable.
Laboratory Synthesis Approaches
For laboratory-scale synthesis, several approaches may be employed:
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Conversion of 4-chlorohexanoic acid to the corresponding acyl chloride using thionyl chloride or phosphorus pentachloride
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Direct chlorination of hexanoyl chloride at the C-4 position using controlled chlorination conditions
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Modified versions of the industrial process using appropriate safety measures for handling phosgene
Reactions and Derivatives
Key Reactions
The reactivity of 4-chlorohexanoyl chloride is dominated by the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution:
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Reaction with water produces 4-chlorohexanoic acid:
C₆H₁₀Cl₂O + H₂O → C₆H₁₁ClO₂ + HCl -
Reaction with alcohols yields esters:
C₆H₁₀Cl₂O + R-OH → C₆H₁₀ClO₂R + HCl -
Reaction with amines forms amides:
C₆H₁₀Cl₂O + R-NH₂ → C₆H₁₀ClONHR + HCl -
Self-reaction or reaction with 4-chlorohexanoic acid can produce 4-chlorohexanoyl 4-chlorohexanoate (C₁₂H₂₀Cl₂O₃) , a compound identified in the PubChem database.
Notable Derivatives
A particularly interesting derivative is 4-chlorohexanoyl 4-chlorohexanoate (C₁₂H₂₀Cl₂O₃), which has a molecular weight of 283.19 g/mol . This derivative can form when 4-chlorohexanoyl chloride reacts with 4-chlorohexanoic acid, creating an ester linkage.
Applications and Uses
Synthetic Applications
4-Chlorohexanoyl chloride serves as a valuable building block in organic synthesis due to its bifunctional nature:
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As an acylating agent in various organic transformations
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For the preparation of pharmaceutical intermediates requiring specific carbon chain lengths with functional handles
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In polymer chemistry as a monomer or chain modifier
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For the synthesis of specialty chemicals and fine chemicals
Pharmaceutical Relevance
The compound's structure makes it potentially useful in pharmaceutical synthesis, particularly for constructing molecules requiring a specific carbon chain length with functional groups at defined positions. The chlorine at the C-4 position provides an additional site for further synthetic modifications.
Related Compounds
Comparative Analysis
Several structurally related compounds help contextualize the properties and applications of 4-chlorohexanoyl chloride:
Table 2: Comparative analysis of structurally related chloroacyl chlorides
Current Research and Future Directions
While specific research on 4-chlorohexanoyl chloride is limited in the available literature, studies on related compounds suggest several promising directions:
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Development of more environmentally friendly synthesis routes that avoid phosgene
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Exploration of catalytic applications in organic synthesis
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Investigation of potential uses in pharmaceutical development
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Optimization of analytical methods for detection and quantification
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Study of reaction mechanisms to better understand its reactivity profile
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